1-Benzyl-3-pyrrolidinone oxime
CAS No.:
Cat. No.: VC1273488
Molecular Formula: C11H14N2O
Molecular Weight: 190.24g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H14N2O |
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Molecular Weight | 190.24g/mol |
IUPAC Name | (NE)-N-(1-benzylpyrrolidin-3-ylidene)hydroxylamine |
Standard InChI | InChI=1S/C11H14N2O/c14-12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,14H,6-9H2/b12-11+ |
Standard InChI Key | LFNQMUOLIMKYBH-VAWYXSNFSA-N |
Isomeric SMILES | C\1CN(C/C1=N/O)CC2=CC=CC=C2 |
SMILES | C1CN(CC1=NO)CC2=CC=CC=C2 |
Canonical SMILES | C1CN(CC1=NO)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structure
Basic Information
1-Benzyl-3-pyrrolidinone oxime is derived from the parent compound 1-Benzyl-3-pyrrolidinone (CAS: 775-16-6) which has the molecular formula C₁₁H₁₃NO and a molecular weight of 175.23 . The oxime derivative has the molecular formula C₁₁H₁₄N₂O with a molecular weight of approximately 190.24. It features a characteristic C=N-OH (oxime) functional group that replaces the ketone (C=O) group of the parent molecule.
Nomenclature and Synonyms
The compound is known by several synonyms in chemical literature:
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N-Benzyl-3-pyrrolidinone oxime
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1-Benzylpyrrolidin-3-one oxime
The compound's IUPAC name is 1-benzylpyrrolidin-3-one oxime, which systematically identifies its core pyrrolidine structure with the benzyl substituent at position 1 and the oxime group at position 3.
Physical and Chemical Properties
Physical Properties
While complete physical property data for 1-Benzyl-3-pyrrolidinone oxime is limited in the available literature, its properties can be reasonably extrapolated from its parent compound and general oxime characteristics:
The parent compound 1-Benzyl-3-pyrrolidinone exists as a clear yellow liquid with a boiling point of 77°C at 0.01 mmHg pressure and a density of 1.091 g/mL at 25°C .
Chemical Reactivity
The oxime functional group confers specific chemical reactivity patterns:
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It can undergo Beckmann rearrangement to form amides
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Reduction (e.g., with LiAlH₄) yields amines
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Dehydration can lead to nitriles
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The N-OH group exhibits weak acidic properties
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It can function as a bidentate ligand in coordination chemistry
Synthesis Methods
Direct Oximation of 1-Benzyl-3-pyrrolidinone
The primary synthetic route to 1-Benzyl-3-pyrrolidinone oxime involves the reaction of 1-Benzyl-3-pyrrolidinone with hydroxylamine. The general procedure involves:
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Preparation of hydroxylamine solution: A solution of hydroxylamine hydrochloride in water is prepared
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Reaction with ketone: This solution is added dropwise to the ketone substrate (1-Benzyl-3-pyrrolidinone), typically in the presence of a base such as sodium acetate
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The reaction mixture is maintained at controlled temperature and stirred for several hours
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Isolation: The product is typically isolated through extraction, filtration, and recrystallization
The hydrochloride salt of the oxime (1-Benzyl-3-pyrrolidinone oxime hydrochloride) can be prepared directly using this method .
Spectroscopic Characterization
Infrared Spectroscopy
The infrared spectrum of 1-Benzyl-3-pyrrolidinone oxime would exhibit characteristic features:
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Broad O-H stretching band (3200-3600 cm⁻¹) from the oxime hydroxyl
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C=N stretching band (1640-1690 cm⁻¹) from the oxime functional group
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Absence of the C=O stretching band (1710-1750 cm⁻¹) that would be present in the parent ketone
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Aromatic C-H stretching bands (3000-3100 cm⁻¹) from the benzyl group
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Aliphatic C-H stretching bands (2850-2950 cm⁻¹) from the pyrrolidine ring
Literature indicates that related pyrrolidine oximes show no nitrile bands but display NH bands and conjugated carbonyl absorption patterns that differ from their parent ketones .
Mass Spectrometry
Mass spectral data for 1-Benzyl-3-pyrrolidinone oxime would typically show:
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Molecular ion peak at m/z 190 (M⁺)
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Fragment at m/z 91 representing the tropylium ion (C₇H₇⁺), a characteristic fragment from benzyl groups
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Loss of OH (M⁺-17) producing a fragment at m/z 173
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Other fragmentation patterns typical of pyrrolidine ring systems
By comparison, the mass spectrum of related compounds shows the benzyl fragment (m/z 91) often appears as the base peak (100% relative abundance) .
Nuclear Magnetic Resonance
¹H-NMR spectroscopy would show:
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Aromatic protons of the benzyl group (δ 7.2-7.4 ppm)
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Benzyl methylene protons (δ 3.5-3.7 ppm)
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Pyrrolidine ring protons (δ 1.8-3.5 ppm)
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Oxime hydroxyl proton (δ 9.5-11.0 ppm, variable)
¹³C-NMR would show:
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Aromatic carbons (δ 125-140 ppm)
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Oxime carbon (C=N-OH) at approximately δ 150-160 ppm
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Benzyl methylene carbon at approximately δ 60 ppm
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Pyrrolidine ring carbons (δ 20-60 ppm)
Applications and Uses
Pharmaceutical Applications
1-Benzyl-3-pyrrolidinone oxime serves as a valuable intermediate in pharmaceutical synthesis:
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It functions as a precursor for the preparation of 1-benzyl-3-aminopyrrolidine through reduction, which is an important pharmacophore in drug development
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The parent compound is used to prepare chiral, alkenyl sulfoximines leading to highly functionalized diazabicycles, structures with potential pharmacological activity
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Related oxime derivatives of pyrrolidine-3-carboxylic acid compounds have been studied as potential inhibitors of γ-aminobutyric acid transporter 1 (GAT1), suggesting applications in neuropharmacology
Organic Synthesis Applications
The oxime functional group makes 1-Benzyl-3-pyrrolidinone oxime valuable in various organic transformations:
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As a protected form of the ketone for selective reactions elsewhere in the molecule
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As a precursor to amines via reduction reactions
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As a substrate for Beckmann rearrangement to form lactams
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As a building block for nitrogen-containing heterocycles with potential biological activity
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In the preparation of nitrogen-containing ligands for coordination chemistry
Related Compounds and Derivatives
Parent and Precursor Compounds
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1-Benzyl-3-pyrrolidinone (CAS: 775-16-6): The ketone precursor from which the oxime is derived
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1-Benzyl-3-pyrrolidinol (CAS: 775-15-5): The reduced alcohol form of the parent ketone
Structurally Related Derivatives
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1-Benzyl-3-hydroxyimino-2-methylpyrrolidine (CAS: 74880-17-4): A methylated analog of the target compound
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1-Benzyl-3-methylpyrrolidin-2-one (CAS: 108303-99-7): A related pyrrolidinone with the carbonyl at position 2
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1-Benzyl-4-carboxamido-3-hydroxy-2-oxo-3-pyrroline: A more complex derivative mentioned in literature
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